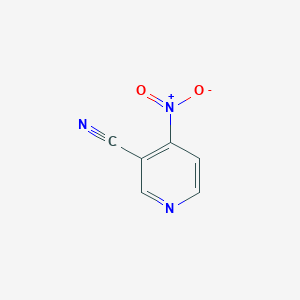

3-Cyano-4-nitropyridine

Description

Historical Context of Pyridine (B92270) Derivatives in Chemical Research

The journey into pyridine chemistry began in 1846 when Anderson first isolated picoline from coal tar. researchgate.net The structure of the parent compound, pyridine, was later determined independently by Wilhelm Körner in 1869 and James Dewar in 1871. researchgate.net A significant milestone in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, developed in 1881, which remains a fundamental method for creating these heterocyclic scaffolds. ntnu.no Historically, the extraction from coal tar was the primary source of pyridine, but this was an inefficient process. ntnu.no Today, synthetic routes starting from simple, readily available precursors are the mainstay of pyridine production. ntnu.no

Significance of Cyano and Nitro Substituents in Pyridine Scaffolds for Academic Investigation

The introduction of cyano (-CN) and nitro (-NO₂) groups onto a pyridine ring dramatically influences its chemical reactivity. Both are strong electron-withdrawing groups, which significantly decreases the electron density of the aromatic ring. This deactivation makes the pyridine ring less susceptible to electrophilic substitution but, crucially, activates it towards nucleophilic aromatic substitution (SNAr).

The nitro group, in particular, is known to activate scaffolds for reactions with nucleophiles and can also serve as a leaving group in addition-elimination reactions. pipzine-chem.com This enhanced reactivity is a key feature exploited in the synthesis of more complex substituted pyridines. The cyano group, while also electron-withdrawing, offers a versatile chemical handle that can be transformed into various other functional groups, such as amides, carboxylic acids, and amines, further expanding the synthetic utility of the molecule. chemicalbook.com The presence of both substituents in 3-Cyano-4-nitropyridine creates a molecule with a highly activated pyridine ring, predisposing it to specific and controlled chemical transformations.

Overview of Key Research Domains for this compound

The primary research domain for this compound is as a versatile building block in organic synthesis. Its unique substitution pattern makes it a valuable precursor for the synthesis of a variety of more complex heterocyclic compounds. The strategic placement of the cyano and nitro groups allows for selective reactions, enabling the construction of intricate molecular architectures.

While specific, large-scale applications are not widely documented, its structural motifs are found in compounds investigated for various purposes. For instance, cyanopyridine derivatives have been explored for their potential in medicinal chemistry, with some showing anti-inflammatory and antimicrobial activities. nih.gov Nitropyridine derivatives are also key intermediates in the synthesis of various bioactive molecules, including inhibitors of enzymes like Janus kinase 2 (JAK2). chemicalbook.com Furthermore, the electronic properties of cyanopyridine derivatives have led to their investigation as anolytes in nonaqueous redox flow batteries. manavchem.com

Given the reactivity imparted by its functional groups, this compound holds significant potential for the development of novel compounds in medicinal chemistry and materials science. The ability to selectively react at different positions on the pyridine ring makes it a powerful tool for creating libraries of compounds for screening and development.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1003711-76-9 |

|---|---|

Molecular Formula |

C6H3N3O2 |

Molecular Weight |

149.11 g/mol |

IUPAC Name |

4-nitropyridine-3-carbonitrile |

InChI |

InChI=1S/C6H3N3O2/c7-3-5-4-8-2-1-6(5)9(10)11/h1-2,4H |

InChI Key |

RSWUDFDGDSLOGK-UHFFFAOYSA-N |

SMILES |

C1=CN=CC(=C1[N+](=O)[O-])C#N |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyano 4 Nitropyridine and Its Advanced Derivatives

Strategic Approaches to the Pyridine (B92270) Nucleus with Targeted Cyano and Nitro Functionalities

The construction of the 3-cyano-4-nitropyridine framework relies on carefully designed synthetic routes that control the regioselectivity of the functional group installations. The electron-withdrawing nature of both the cyano and nitro groups presents unique challenges and opportunities in directing the substitution patterns on the pyridine ring.

Direct Nitration Protocols for Cyanopyridine Precursors

A primary strategy for synthesizing this compound involves the direct nitration of a cyanopyridine starting material. This electrophilic aromatic substitution is heavily influenced by the reaction conditions and the nature of the nitrating agent.

Dinitrogen pentoxide (N₂O₅) has emerged as a potent reagent for the nitration of pyridine derivatives. wikipedia.orgresearchgate.net Unlike traditional nitrating mixtures (e.g., HNO₃/H₂SO₄) which can lead to low yields with pyridines due to the formation of highly deactivated pyridinium (B92312) ions, dinitrogen pentoxide offers an alternative pathway. researchgate.net The reaction, often conducted in an organic solvent like dichloromethane (B109758) or nitro methane, proceeds through the formation of an N-nitropyridinium intermediate. researchgate.netntnu.nothieme-connect.de

The process typically involves reacting the pyridine compound with dinitrogen pentoxide to form a slurry, which is then treated with an aqueous solution of a reducing agent like sodium bisulfite. ntnu.no This subsequent step is crucial for the formation of the desired 3-nitropyridine (B142982) product. researchgate.netntnu.no

Table 1: Dinitrogen Pentoxide-Mediated Nitration of Pyridines

| Starting Material | Nitrating Agent | Solvent | Subsequent Treatment | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyridine | N₂O₅ | Dichloromethane or Nitro Methane | Aqueous NaHSO₃ | 3-Nitropyridine | 77% | researchgate.netresearchgate.net |

| 4-Cyanopyridine (B195900) | N₂O₅ | Not Specified | Not Specified | 4-Cyano-3-nitropyridine | 33% | ntnu.no |

This table summarizes the conditions and outcomes of dinitrogen pentoxide-mediated nitration of pyridine and its derivatives.

The introduction of a nitro group onto a substituted pyridine ring is governed by the electronic properties of the existing substituents. For cyanopyridines, the electron-withdrawing cyano group directs incoming electrophiles. The nitration of pyridine itself with dinitrogen pentoxide interestingly yields the 3-nitro isomer. researchgate.netresearchgate.net

The mechanism of nitration using dinitrogen pentoxide is not a straightforward electrophilic aromatic substitution. It is proposed to involve the initial formation of an N-nitropyridinium salt. ntnu.nothieme-connect.de This intermediate is then attacked by a nucleophile, such as a bisulfite ion, at the 2- or 4-position. ntnu.no A subsequent researchgate.netoup.com sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring, followed by elimination, leads to the formation of the 3-nitropyridine product. researchgate.netresearchgate.netntnu.no This mechanism explains the observed regioselectivity for the 3-position, which is often difficult to achieve through conventional nitration methods. researchgate.net

Cyanation Reactions for Nitropyridine Scaffolds

An alternative synthetic approach involves introducing the cyano group onto a pre-existing nitropyridine framework. This is typically achieved through nucleophilic substitution reactions where a cyanide source replaces a suitable leaving group on the activated nitropyridine ring.

The Reissert-Kaufmann reaction provides a classic method for the cyanation of heterocyclic N-oxides. oup.com In the context of synthesizing derivatives of this compound, this reaction type can be applied to 4-nitropyridine (B72724) N-oxide and its analogues. oup.comresearchgate.net The reaction typically involves the activation of the N-oxide with an acylating agent, followed by the nucleophilic attack of a cyanide ion.

Studies have shown that the Reissert-Kaufmann-type reaction of substituted N-methoxy-4-nitropyridinium methylsulfates yields the corresponding 2-cyano-4-nitropyridines in good yields. oup.comresearchgate.net For instance, the reaction of 4-nitropyridine N-oxide, after activation, with sodium cyanide in an aqueous solution under a nitrogen atmosphere can produce 2-cyano-4-nitropyridine. oup.com It has been noted that for substrates like 3-methyl-4-nitropyridine (B157339) N-oxide, the cyano group is introduced at the 2-position rather than the 6-position. oup.comresearchgate.net

Direct nucleophilic substitution of a leaving group on a nitropyridine ring with a cyanide source is a viable method for introducing the cyano functionality. The presence of the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack.

For example, a halogen atom on a nitropyridine can be displaced by a cyanide ion. A patented method describes the synthesis of 2-cyano-5-bromopyridine from 5-bromo-3-nitropyridine-2-chloride by reaction with sodium cyanide and cuprous cyanide in sulfolane (B150427) at elevated temperatures. While not directly producing this compound, this demonstrates the principle of nucleophilic cyanation on a nitropyridine scaffold. The choice of solvent and the use of a copper(I) cyanide catalyst can be crucial for achieving high yields in these reactions.

Multi-Component and One-Pot Cyclocondensation Reactions for Cyano-Nitropyridines

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. frontiersin.org One-pot syntheses, a related approach, involve sequential reactions in a single reactor without isolating intermediates. These methods are particularly valuable for constructing polysubstituted pyridine rings, including cyano-nitropyridines.

A common strategy for synthesizing substituted cyanopyridines involves the one-pot condensation of aldehydes, ketones, malononitrile, and an ammonium (B1175870) source. researchgate.netresearchgate.net For instance, the reaction of an aromatic aldehyde, a ketone, malononitrile, and ammonium acetate (B1210297) can yield 2-amino-3-cyanopyridine (B104079) derivatives. rsc.org While these methods are versatile, the direct synthesis of this compound via a standard multi-component approach is not commonly reported, likely due to the specific substitution pattern required.

However, modifications of classical reactions like the Bohlmann-Rahtz pyridine synthesis offer a pathway to cyanopyridines. This reaction involves the condensation of a 1,3-dicarbonyl compound, ammonia (B1221849), and an alkynone. core.ac.uk By selecting appropriate starting materials, it's possible to introduce the cyano and other functional groups that could be later converted to a nitro group. For example, using aminocrotononitrile as a precursor in a Bohlmann-Rahtz type reaction can lead to the formation of cyanopyridine derivatives. core.ac.uk

The following table summarizes representative multi-component reactions for the synthesis of cyanopyridine derivatives, which are precursors or analogues of this compound.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Various catalysts (e.g., Fe3O4, Yb(PFO)4) | 2-Amino-3-cyanopyridines | rsc.orgresearchgate.net |

| 1,3-Dicarbonyl, Ammonia, Alkynone | Acid-free | Polysubstituted Pyridines | core.ac.uk |

| Aromatic Aldehydes, Malononitrile, Thioacetamide | - | 2-Amino-3-cyanopyridines | researchgate.net |

| Aldehydes, Malononitrile, Ammonium Acetate, Ketones | Ultrasonic Irradiation | 2-Amino-3-cyanopyridines | researchgate.net |

Derivatization of Existing Nitropyridine and Cyanopyridine Intermediates to Access this compound

A more direct and widely employed strategy for the synthesis of this compound involves the functionalization of pre-existing pyridine rings. This can be achieved by starting with either a nitropyridine or a cyanopyridine derivative.

From Nitropyridine Intermediates:

The introduction of a cyano group onto a nitropyridine ring is a common approach. For instance, starting with 4-nitropyridine N-oxide, a versatile intermediate, various transformations can be envisioned. researchgate.net While direct cyanation at the 3-position is challenging due to the electronic nature of the pyridine ring, functional group interconversion offers a viable route. A typical sequence might involve:

Nitration: Nitration of pyridine or substituted pyridines can yield various nitropyridine isomers. For example, the nitration of pyridine with dinitrogen pentoxide (N₂O₅) followed by treatment with aqueous sodium bisulfite yields 3-nitropyridine. researchgate.netarchive.org More complex pyridines can also be nitrated, although this can sometimes lead to a mixture of products. researchgate.net

Introduction of a Leaving Group: A leaving group, such as a halogen, can be introduced at the 3-position of a 4-nitropyridine derivative. For example, 3-bromo-4-nitropyridine (B1272033) N-oxide can be prepared and used as a substrate for nucleophilic substitution. researchgate.net

Cyanation: The leaving group can then be displaced by a cyanide nucleophile to introduce the cyano group.

Another pathway involves the amination of 3-nitropyridines. For example, 4-cyano-3-nitropyridine has been successfully aminated to yield 2-amino-4-cyano-5-nitropyridine. ntnu.no This demonstrates the possibility of functionalizing a pre-existing cyano-nitropyridine core.

From Cyanopyridine Intermediates:

Alternatively, one can start with a cyanopyridine and introduce a nitro group. The direct nitration of 3-cyanopyridine (B1664610) is a feasible method. The process typically involves treating 3-cyanopyridine with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The cyano group directs the incoming nitro group to the 4-position due to its electron-withdrawing nature.

Another approach starts with the oxidation of 3-cyanopyridine to 3-cyanopyridine N-oxide. google.com This N-oxide can then be nitrated. The N-oxide group activates the pyridine ring towards electrophilic substitution, often facilitating nitration at the 4-position. The resulting this compound N-oxide can then be deoxygenated to yield this compound.

A patented process highlights the preparation of nitropyridine derivatives starting from precursors like 4-chloro-2-aminopyridine, which is then nitrated. google.com This underscores the industrial relevance of derivatization strategies.

Advanced Synthetic Techniques in this compound Synthesis

To enhance the efficiency, selectivity, and environmental friendliness of synthetic routes to this compound, advanced techniques such as microwave-assisted synthesis and novel catalytic approaches are being increasingly explored.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. oatext.com

This technology has been successfully applied to the synthesis of various cyanopyridine derivatives. For example, the one-pot synthesis of 2-amino-3-cyanopyridines from aldehydes, ketones, malononitrile, and ammonium acetate can be efficiently carried out under microwave irradiation. researchgate.net This method offers rapid access to highly substituted pyridines. researchgate.net

Microwave irradiation has also been employed in the synthesis of nitroanilines and aminopyridines, demonstrating its utility in reactions involving nitro-substituted aromatic compounds. clockss.org The reaction of halogenated nitrobenzenes or nitropyridines with sulfamide (B24259) under microwave conditions provides the corresponding amino derivatives in excellent yields. clockss.org This suggests that microwave heating could be beneficial for the synthesis of this compound, potentially by accelerating the nucleophilic substitution or nitration steps.

The synthesis of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles has been achieved using microwave activation for the key Thorpe-Ziegler cyclization step, showcasing the power of this technique in constructing complex heterocyclic systems. nih.gov

| Reaction Type | Reactants | Conditions | Advantages | Reference |

| One-pot cyanopyridine synthesis | 3-Acetylcoumarin, aromatic aldehydes, malononitrile | Microwave irradiation | Good yield, short reaction time, easy work-up | researchgate.net |

| Amination of nitropyridines | Halogenated nitropyridine, sulfamide | Microwave irradiation (130 °C, 15 min) | High yields, broad substrate scope | clockss.org |

| α,β-unsaturated compound synthesis | Aromatic aldehyde, cyanoacetamide | Microwave irradiation (160-320 W, 30-60 sec) | Rapid, efficient, solvent-free | oatext.com |

| Pyrazole synthesis | - | Microwave activation (Thorpe-Ziegler cyclization) | Efficient access to functionalized building blocks | nih.gov |

Catalytic Approaches in Pyridine Functionalization

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to functionalize otherwise unreactive positions on aromatic rings with high selectivity. The functionalization of the pyridine ring, particularly the introduction of substituents at specific positions, is an active area of research. beilstein-journals.org

For the synthesis of this compound and its derivatives, catalytic methods can be applied to various steps. For instance, in multi-component reactions for cyanopyridine synthesis, a range of catalysts have been employed, including animal bone meal, which acts as a green and reusable catalyst. researchgate.net Magnetically recoverable catalysts have also been developed for the preparation of pyridine derivatives, facilitating easier product purification. rsc.org

Direct C-H functionalization of pyridines is a highly sought-after transformation. nih.gov While challenging, catalytic protocols for the C-H arylation of pyridines containing electron-withdrawing groups like nitro and cyano have been developed. nih.gov These methods often utilize palladium catalysts and can achieve high regioselectivity. nih.gov

Furthermore, the use of Lewis acid catalysts, such as bismuth(III) triflate, has been shown to be effective in one-pot syntheses of fused pyrimidine (B1678525) systems, which often involve cyanopyridine intermediates. scirp.org The catalyst activates the reactants and promotes the desired cyclization reactions. scirp.org

The development of novel catalytic systems continues to expand the toolbox for pyridine functionalization, offering more efficient and selective routes to complex targets like this compound.

Chemical Reactivity and Transformative Reactions of 3 Cyano 4 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for 3-cyano-4-nitropyridine. The strong electron-withdrawing nature of the nitro and cyano groups significantly activates the pyridine (B92270) ring towards attack by nucleophiles. wikipedia.org This activation facilitates the displacement of a leaving group, most notably the nitro group.

The nitro group at the C4 position is an excellent leaving group in SNAr reactions due to its ability to stabilize the negative charge in the Meisenheimer intermediate, a key transient species in this reaction mechanism. wikipedia.org A variety of nucleophiles can displace the nitro group, leading to a diverse range of 4-substituted 3-cyanopyridine (B1664610) derivatives.

While specific examples for this compound are not extensively detailed in the provided results, the reactivity pattern is well-established for related nitropyridines. For instance, in compounds like 3-fluoro-4-nitropyridine (B80604) N-oxide, the nitro group can be replaced by halides. abertay.ac.uk Similarly, in 3-halo-4-nitro-2,6-dimethylpyridine N-oxides, the nitro group is readily substituted by oxygen, nitrogen, and sulfur nucleophiles. abertay.ac.uk These examples underscore the general susceptibility of the nitro group in the 4-position of a pyridine ring, further activated by other electron-withdrawing groups, to undergo nucleophilic substitution.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of Nitropyridines This table illustrates the general reactivity of nitropyridines, which is applicable to this compound.

| Starting Material | Nucleophile | Product | Reference |

| 3-Fluoro-4-nitropyridine N-oxide | Halides | 3-Fluoro-4-halopyridine N-oxide | abertay.ac.uk |

| 3-Halo-4-nitro-2,6-dimethylpyridine N-oxides | O, N, S Nucleophiles | 4-Substituted-3-halo-2,6-dimethylpyridine N-oxides | abertay.ac.uk |

While the C4 position is the primary site for SNAr due to the excellent leaving group character of the nitro group, other positions on the pyridine ring also exhibit electrophilicity. The electron-deficient nature of the ring, enhanced by both the nitro and cyano groups, makes the entire aromatic system susceptible to nucleophilic attack. The regioselectivity of such reactions is governed by the relative stabilization of the resulting Meisenheimer-type intermediates. For pyridine rings, nucleophilic attack is generally favored at the C2 and C4 positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. imperial.ac.uk In the case of this compound, the C2 and C6 positions are potential sites for nucleophilic attack, although these reactions are generally less common than the substitution of the nitro group.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. organic-chemistry.org This reaction involves the addition of a nucleophile bearing a leaving group to the aromatic ring, followed by base-induced β-elimination to afford the substituted product. organic-chemistry.org

For nitropyridines, VNS reactions with nitrogen nucleophiles provide a direct route to amino-substituted derivatives. researchgate.net Reagents such as hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) have been successfully employed for the amination of 3-nitropyridines, typically occurring at the position para to the nitro group. ntnu.no Although a specific study on this compound was not found, the general principle suggests that it would be a highly reactive substrate for VNS. The reaction of 3-nitropyridine (B142982) with ammonia (B1221849) and amines via the VNS method has been shown to yield 4-substituted-2-alkylamino-5-nitropyridines with high regioselectivity. researchgate.netresearchgate.net It is plausible that this compound would react with nitrogen nucleophiles at the C5 position, which is ortho to the nitro group and para to the ring nitrogen, positions known to be activated towards VNS. organic-chemistry.org

Table 2: Examples of Vicarious Nucleophilic Substitution on Nitropyridines

| Nitropyridine Derivative | Nucleophile | Product | Reference |

| 3-Nitropyridine | Hydroxylamine | 4-Amino-3-nitropyridine | ntnu.no |

| 3-Nitropyridine | 4-Amino-1,2,4-triazole | 4-Amino-3-nitropyridine | ntnu.no |

| 4-Substituted-3-nitropyridines | Ammonia/Amines | 4-Substituted-2-alkylamino-5-nitropyridines | researchgate.netresearchgate.net |

Transformations Involving the Cyano Group

The cyano group of this compound is also a site of significant reactivity, allowing for its conversion into other valuable functional groups such as carboxylic acid derivatives and amines.

The hydrolysis of nitriles is a classic transformation that can lead to either amides or carboxylic acids, depending on the reaction conditions. lumenlearning.com This reaction proceeds via nucleophilic addition of water to the carbon-nitrogen triple bond. lumenlearning.com For cyanopyridines, this transformation is well-documented and can be performed under acidic or basic conditions. google.com

While a specific protocol for the hydrolysis of this compound was not detailed in the provided search results, the general methods for cyanopyridine hydrolysis are applicable. For example, the hydrolysis of 2-cyanopyridine (B140075) and 4-cyanopyridine (B195900) can yield the corresponding amides (picolinamide and isonicotinamide) or carboxylic acids (picolinic acid and isonicotinic acid). google.com It is expected that the hydrolysis of this compound would similarly yield 4-nitropyridine-3-carboxamide or 4-nitropyridine-3-carboxylic acid. The presence of the strongly electron-withdrawing nitro group might influence the reaction rate and conditions required for efficient hydrolysis.

Table 3: General Hydrolysis Products of Cyanopyridines

| Starting Material | Product (Amide) | Product (Carboxylic Acid) | Reference |

| 2-Cyanopyridine | Picolinamide | Picolinic Acid | google.com |

| 3-Cyanopyridine | Nicotinamide | Nicotinic Acid (Niacin) | google.com |

| 4-Cyanopyridine | Isonicotinamide | Isonicotinic Acid | google.com |

The reduction of the cyano group provides a direct route to aminomethylpyridines. Several methods are available for the reduction of nitriles to primary amines, including catalytic hydrogenation and chemical reduction. google.com Catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel, is a common and efficient method. Chemical reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst can also be used.

In the context of this compound, the reduction of the cyano group would lead to the formation of (4-nitropyridin-3-yl)methanamine. However, a significant challenge in this transformation is the potential for the simultaneous reduction of the nitro group. The choice of reducing agent and reaction conditions would be crucial to achieve selective reduction of the cyano group while preserving the nitro functionality, or to achieve the reduction of both groups if the corresponding amino-aminomethylpyridine is the desired product. The reduction of nitriles to their corresponding amines has been a subject of interest for various applications. google.com

Condensation Reactions Utilizing the Nitrile Moiety

The nitrile group of this compound is a versatile functional group that can participate in various condensation reactions. These reactions often involve the reaction of the nitrile with active methylene (B1212753) compounds in the presence of a base. acs.org Active methylene compounds are compounds that have a CH2 group flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons. acs.org

One example of a condensation reaction involving this compound is the Thorpe-Ziegler cyclization. This reaction is used to synthesize 3-aminopyrroles. In this reaction, the nitrile group of this compound reacts with an active methylene compound to form a β-enaminonitrile, which then undergoes an intramolecular cyclization to form the pyrrole (B145914) ring.

Another example is the Knoevenagel condensation. researchgate.net In this reaction, the nitrile group of this compound reacts with an aldehyde or ketone in the presence of a weak base to form an α,β-unsaturated nitrile. asianpubs.org This reaction is often used to synthesize various heterocyclic compounds. researchgate.netacs.org

The reactivity of the nitrile group in condensation reactions can be influenced by the other substituents on the pyridine ring. For example, the presence of the electron-withdrawing nitro group at the 4-position increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. nih.gov

Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino or hydroxylamino group. These reduction reactions are important for the synthesis of various substituted pyridine derivatives. semanticscholar.org

The reduction of the nitro group to an amino group can be achieved using various reducing agents, such as:

Catalytic hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas or ammonium (B1175870) formate. semanticscholar.orgchemicalbook.com

Metal/acid combinations: This method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, such as hydrochloric acid or acetic acid. semanticscholar.org

Electrochemical reduction: This method involves the use of an electric current to reduce the nitro group. google.com

The reduction of the nitro group to a hydroxylamino group can be achieved using milder reducing agents, such as zinc dust in the presence of ammonium chloride.

The choice of reducing agent can affect the selectivity of the reaction. For example, using a strong reducing agent, such as LiAlH4, will reduce both the nitro and nitrile groups. libretexts.org However, using a milder reducing agent, such as sodium dithionite, will selectively reduce the nitro group.

The nitro group at the 4-position of this compound has a significant influence on the aromaticity and electron density distribution of the pyridine ring. The nitro group is a strong electron-withdrawing group, which decreases the electron density of the pyridine ring, particularly at the ortho and para positions. wikipedia.orgnih.govnih.gov This decrease in electron density makes the pyridine ring less susceptible to electrophilic attack and more susceptible to nucleophilic attack. wikipedia.org

The electron-withdrawing nature of the nitro group also affects the aromaticity of the pyridine ring. Aromaticity is a measure of the stability of a cyclic, planar molecule with a delocalized system of π electrons. libretexts.orgmasterorganicchemistry.com The nitro group disrupts the delocalization of the π electrons, which decreases the aromaticity of the pyridine ring. nih.gov

The influence of the nitro group on the electron density distribution can be studied using computational methods, such as Density Functional Theory (DFT). These methods can be used to calculate the electron density at different points in the molecule, which can provide insights into the reactivity of the molecule. researchgate.net

Ring Transformations and Rearrangement Reactions

This compound can undergo various ring transformation and rearrangement reactions. These reactions often involve the opening of the pyridine ring, followed by recyclization to form a different heterocyclic ring.

One example of a ring transformation reaction is the rearrangement of 3-nitropyridinium salts to 3-nitropyrroles. researchgate.net In this reaction, a 3-nitropyridinium salt is treated with a base, which leads to the opening of the pyridine ring and the formation of an acyclic intermediate. This intermediate then undergoes a recyclization to form a 3-nitropyrrole. researchgate.net

Another example is the rearrangement of nitropyridylidenemalonate 1-oxides. fiu.edu In this reaction, a nitropyridylidenemalonate 1-oxide is treated with an alcohol, which leads to a reductive-oxidative rearrangement to form an aminopyridine derivative. fiu.edu

The course of these reactions can be influenced by the reaction conditions and the other substituents on the pyridine ring. For example, the presence of a methyl group at the 3-position of 3-methyl-4-nitropyridine (B157339) N-oxide can direct the introduction of a cyano group to the 2-position instead of the 6-position during a Reissert-Kaufmann-type reaction. oup.com

Exploration of Controlled Decomposition Pathways

The controlled decomposition of this compound is an area of interest due to its potential as an energetic material. tcichemicals.com The decomposition of this compound can be initiated by heat or mechanical action. researchgate.net

The thermal decomposition of related nitropyridine compounds has been studied using various techniques, such as thermogravimetry and mass spectrometry. researchgate.netresearchgate.net These studies have shown that the decomposition of these compounds often proceeds through the formation of highly reactive intermediates, such as nitrenes. ntnu.no

The decomposition pathways of this compound can be influenced by the presence of other functional groups on the pyridine ring. For example, the presence of azido (B1232118) groups can significantly decrease the thermal stability of the compound. researchgate.net

It is important to note that the decomposition of this compound can be hazardous, and appropriate safety precautions should be taken when handling this compound. tcichemicals.comvulcanchem.com

Theoretical and Computational Chemistry Studies on 3 Cyano 4 Nitropyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic characteristics of 3-Cyano-4-nitropyridine. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has been successfully applied to various pyridine (B92270) derivatives to predict their molecular behavior. researchgate.netresearchgate.net For this compound, DFT calculations, typically using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to determine its optimized geometry. grafiati.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are expected to be in good agreement with experimental data from techniques like X-ray crystallography. grafiati.comresearchgate.net

The presence of two strong electron-withdrawing groups, cyano (-CN) and nitro (-NO2), significantly influences the geometry and electron distribution of the pyridine ring. DFT calculations can quantify these effects, showing expected shortening of certain bonds and distortions in the ring due to electronic delocalization and steric hindrance.

Table 1: Predicted Molecular Geometry Parameters for a Nitropyridine Derivative using DFT Note: This table presents representative data for a related compound, 4-Methyl-3-nitropyridine-1-carbonitrile, calculated at the B3LYP/6-311++G(d,p) level, to illustrate typical computational outputs.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C3-N9 (C-NO₂) | 1.4903 | N9-C3-C4 | 121.2 |

| C(ring)-C(cyano) | 1.4411 | C2-C3-N9 | 120.1 |

| N9-O10 (N-O) | 1.2211 | O10-N9-O11 | 125.0 |

| N9-O11 (N-O) | 1.2207 | C1-N6-C5 | 117.8 |

| Data adapted from a study on a similar nitropyridine derivative. researchgate.net |

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. libretexts.org For this compound, the key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is significantly lowered by the presence of the electron-withdrawing nitro and cyano groups, making the molecule a strong electrophile. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. jchemrev.com

The aromaticity of the pyridine ring is also a subject of computational analysis. Pyridine itself is an aromatic heterocycle with 6 π-electrons, satisfying Hückel's rule (4n+2, where n=1). masterorganicchemistry.comlibretexts.org The nitrogen atom's lone pair resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. libretexts.org The introduction of powerful electron-withdrawing substituents like -CN and -NO₂ can decrease the aromatic character of the ring by pulling electron density away. jchemrev.com Aromaticity can be quantified using various computed indices, such as the Aromatic Stabilization Energy (ASE) and Nucleus-Independent Chemical Shift (NICS), which can reveal a reduction in aromaticity compared to unsubstituted pyridine. jchemrev.com

Mechanistic Investigations via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. DFT calculations can map the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. researchgate.net This provides a step-by-step understanding of how reactants are converted into products.

For this compound, which is highly electron-deficient, reactions such as nucleophilic aromatic substitution (SNAr) and cycloadditions are of significant interest. For instance, a theoretical study on the reactivity of 3-nitropyridine (B142982) in polar Diels-Alder reactions showed that the reaction mechanism can shift from a concerted, one-step process to a stepwise, two-step mechanism involving a zwitterionic intermediate depending on the nucleophilicity of the reaction partner. researchgate.net Similarly, computational studies on the Vicarious Nucleophilic Substitution (VNS) of 3-nitropyridine have detailed the formation of Meisenheimer-type adducts and the subsequent elimination step. acs.org These studies reveal that steric factors, such as the planarization required for the transition state, can significantly impact the reaction's feasibility. acs.org Such computational approaches could be directly applied to predict the reactivity and regioselectivity of this compound in various synthetic transformations.

Analysis of Intra- and Intermolecular Noncovalent Interactions

Noncovalent interactions govern the supramolecular chemistry of molecules, influencing their physical properties, crystal packing, and interactions with biological targets. mdpi.comnih.gov

The nitro group is a well-established π-hole donor. nih.govnih.gov A π-hole is a region of positive electrostatic potential located on an atom, perpendicular to a portion of a molecular framework (in this case, above the nitrogen atom of the -NO₂ group). mdpi.com This positive region arises from the electron-withdrawing nature of the attached oxygen atoms. Computational studies on nitro-aromatic compounds, including nitropyridine derivatives, use Molecular Electrostatic Potential (MEP) maps to visualize this electron-deficient region. nih.govmdpi.com

The π-hole on the nitro group of this compound can engage in strong, directional noncovalent interactions with electron-rich species (Lewis bases), such as the lone pairs on oxygen or sulfur atoms. nih.govnih.gov These interactions, with calculated energies that can be around -5 kcal/mol, are significant in molecular recognition and crystal engineering. nih.gov Theoretical studies have demonstrated that the strength of the π-hole can be modulated by other interactions within the same system, leading to cooperative effects. mdpi.com

The this compound molecule possesses multiple sites capable of acting as hydrogen bond acceptors: the nitrogen atom of the pyridine ring, the nitrogen atom of the cyano group, and the two oxygen atoms of the nitro group. These sites can form hydrogen bonds with suitable donor molecules, such as water, alcohols, or amines. researchgate.netnih.gov

Substituent Effects on Electronic Properties and Reactivity via Hammett Equation

The electronic properties and reactivity of this compound are significantly governed by the strong electron-withdrawing nature of its two substituents: the cyano (-CN) group at position 3 and the nitro (-NO₂) group at position 4. The Hammett equation provides a quantitative framework for understanding these substituent effects. wikipedia.orgdalalinstitute.com

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.org It is expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

K and k are the equilibrium and rate constants for the substituted reactant, respectively. wikipedia.org

K₀ and k₀ are the constants for the unsubstituted reference reactant (where the substituent is hydrogen). wikipedia.org

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. wikipedia.orgutexas.edu

ρ (rho) is the reaction constant, which measures the sensitivity of a specific reaction to substituent effects. wikipedia.org

Both the cyano and nitro groups are characterized by large, positive Hammett substituent constants (σ), indicating their potent electron-withdrawing capabilities. wikipedia.orgutexas.edu These groups stabilize negative charge through both inductive (-I) and resonance (-M) effects. wikipedia.org The presence of these two powerful electron-withdrawing groups drastically reduces the electron density of the pyridine ring in this compound.

This pronounced electron deficiency has predictable consequences for the molecule's reactivity. The ring is strongly deactivated towards electrophilic aromatic substitution. Conversely, it is highly activated for nucleophilic aromatic substitution, where a nucleophile attacks the electron-poor ring. Studies on other substituted pyridines have shown that an electron-withdrawing group at the 3-position can increase the acidity of the C-H bond at the C4-position, facilitating reactions at that site. scispace.com In this compound, the combined effect of the 3-cyano and 4-nitro groups creates highly electrophilic carbon centers, making the molecule an excellent substrate for nucleophilic attack.

The table below presents the Hammett constants for the cyano and nitro groups, illustrating their strong electron-withdrawing power relative to other substituents.

| Substituent | σ_meta | σ_para | Electronic Effect |

| -NO₂ | 0.71 | 0.78 | Strong Electron-Withdrawing |

| -CN | 0.56 | 0.66 | Strong Electron-Withdrawing |

| -Cl | 0.37 | 0.23 | Electron-Withdrawing |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.17 | Electron-Donating |

| -OCH₃ | 0.12 | -0.27 | Electron-Donating (by resonance) |

| Data sourced from Hammett equation literature. utexas.edu |

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. researchgate.netlancaster.ac.ukresearchgate.net For this compound, DFT calculations can provide valuable insights into its vibrational (FTIR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. nih.gov

Vibrational Spectroscopy (FTIR and Raman)

The vibrational spectrum of this compound is expected to show characteristic peaks corresponding to its functional groups. Theoretical calculations on similar structures, such as other nitropyridines and cyanopyridines, allow for the reliable prediction of these frequencies. nih.gov

Key predicted vibrational modes include:

Cyano Group (C≡N) Stretch: A sharp, strong absorption is expected in the range of 2200–2250 cm⁻¹.

Nitro Group (NO₂) Stretches: The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch typically found around 1520–1560 cm⁻¹ and a symmetric stretch in the 1345–1385 cm⁻¹ region.

Pyridine Ring Vibrations: The C-C and C-N stretching vibrations of the aromatic ring are predicted to appear in the 1400–1625 cm⁻¹ range. researchgate.netscispace.com

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Cyano (-C≡N) | Stretching | 2200 - 2250 |

| Nitro (-NO₂) | Asymmetric Stretching | 1520 - 1560 |

| Nitro (-NO₂) | Symmetric Stretching | 1345 - 1385 |

| Pyridine Ring | C-C, C-N Stretching | 1400 - 1625 |

| Based on data from related substituted pyridines. researchgate.netscispace.com |

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound is influenced by its conjugated π-system and the presence of strong electron-withdrawing groups. These features are expected to give rise to electronic transitions (e.g., π → π* and n → π*) that absorb in the ultraviolet-visible region. Spectroscopic studies on related compounds like substituted 4-nitropyridine (B72724) N-oxides have revealed strong charge-transfer bands. acs.org Computational studies using Time-Dependent DFT (TD-DFT) can predict the wavelengths of maximum absorption (λ_max) and the nature of these electronic transitions. nih.gov

NMR Spectroscopy

In ¹H and ¹³C NMR spectroscopy, the chemical shifts are highly sensitive to the electronic environment of the nuclei. Due to the significant deshielding effect of the -CN and -NO₂ groups, the hydrogen and carbon atoms of the pyridine ring in this compound are expected to resonate at high chemical shift values (downfield). For instance, ¹H NMR signals for protons on a chloro-substituted nitropyridine ring typically appear between δ 8.5–9.0 ppm. Similarly, the carbon atom of the cyano group is anticipated to have a characteristic ¹³C chemical shift around δ 115–120 ppm.

Applications of 3 Cyano 4 Nitropyridine in Advanced Chemical Synthesis

Building Block for Complex Heterocyclic Systems

3-Cyano-4-nitropyridine serves as a valuable starting material for the synthesis of more complex, fused heterocyclic structures. Its functional groups provide reactive sites for cyclization reactions, leading to novel molecular frameworks of interest in medicinal and materials chemistry.

Synthesis of Fused Pyridine (B92270) Derivatives (e.g., Dipyrido-Pyrimidines, Imidazopyridines)

The construction of fused pyridine systems is a significant area of heterocyclic chemistry, and nitropyridine derivatives are key precursors in these syntheses. ntnu.no

Dipyrido-Pyrimidines: While direct synthesis routes starting from this compound are not extensively documented in the provided literature, a closely related analogue, 2-chloro-3-cyano-5-nitropyridine, is used to create 5-imino-5H-dipyrido[1,2-a; 2',3'-d]pyrimidines. researchgate.netptfarm.pl This synthesis proceeds through an Ullmann condensation with 2-aminopyridine (B139424) 1-oxides, followed by an intramolecular cyclization. researchgate.netptfarm.pl This methodology highlights the potential of the cyano-nitropyridine scaffold in building such fused systems. The general approach involves the nucleophilic displacement of a leaving group on the pyridine ring, followed by cyclization involving the cyano and a suitably positioned amino group.

Imidazopyridines: The synthesis of imidazopyridines often involves the cyclization of diaminopyridine precursors. ntnu.no this compound is a logical precursor for such molecules. A plausible synthetic pathway involves the selective reduction of the nitro group at the 4-position to an amine, yielding 4-amino-3-cyanopyridine. This intermediate, possessing vicinal amino and cyano groups, is primed for cyclization reactions. For example, condensation with various reagents can lead to the formation of an imidazole (B134444) ring fused to the pyridine core. General methods for synthesizing imidazo[1,2-a]pyridines include the reaction of 2-aminopyridines with various partners like propargyl alcohols or halo-carbonyl compounds. researchgate.netnih.gov By analogy, a reduced and transformed derivative of this compound could serve as the aminopyridine component in these reactions.

Precursor to Multi-substituted Pyridine Scaffolds for Diverse Chemical Libraries

The creation of diverse chemical libraries is crucial for drug discovery and materials science. Polysubstituted pyridines are a valuable motif in these libraries due to their wide range of biological activities. core.ac.uknih.gov this compound is an excellent starting point for generating such libraries due to the distinct reactivity of its functional groups.

The nitro group at the 4-position is a particularly strong activating group for nucleophilic aromatic substitution (SNAr). wikipedia.org This allows for the displacement of the nitro group by a wide variety of nucleophiles, introducing diverse substituents at this position. The cyano group at the 3-position can also be transformed into other functional groups such as amides, carboxylic acids, or amines, further increasing the molecular diversity of the resulting pyridine scaffolds. This dual reactivity enables the systematic generation of a library of multi-substituted pyridines from a single, readily available precursor.

Table 1: Potential Transformations of this compound for Chemical Libraries

| Position | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| C-4 | Nucleophilic Aromatic Substitution (SNAr) | Alcohols/Alkoxides, Amines, Thiols | Ethers, Amines, Thioethers |

| C-3 (Cyano) | Hydrolysis (Acidic or Basic) | H₂O, H⁺ or OH⁻ | Carboxylic Acid, Amide |

| C-3 (Cyano) | Reduction | H₂, Catalyst (e.g., Pd/C) | Aminomethyl |

| C-4 (Nitro) | Reduction | SnCl₂, H₂/Pd | Amino |

Intermediate in the Synthesis of Specialty Chemicals

Specialty chemicals are a broad category of products used in a variety of industries, including pharmaceuticals, agrochemicals, dyes, and materials science. rxweb-prd.com The cyanopyridine structural unit is a key component in many of these applications. rxweb-prd.comjubilantingrevia.com For example, 3-cyanopyridine (B1664610) itself is a precursor for the production of niacinamide (Vitamin B3) and various agrochemicals. jubilantingrevia.comgoogle.com

The presence of the activating nitro group in this compound enhances its utility as a chemical intermediate compared to simpler cyanopyridines. Its heightened reactivity allows for the synthesis of complex molecules under milder conditions, making it a valuable building block for high-performance specialty chemicals such as those used in performance inks, electronic materials, and as cross-linkers in polymers. rxweb-prd.com

Role in the Development of Targeted Organic Synthesis Methodologies

This compound is an ideal substrate for developing and understanding new synthetic methods, particularly in the realm of nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing properties of both the nitro and cyano groups make the pyridine ring highly electron-deficient and thus very susceptible to attack by nucleophiles. wikipedia.org

This high reactivity allows chemists to test the scope and limitations of new synthetic protocols. For instance, methodologies like vicarious nucleophilic substitution (VNS) and oxidative amination have been explored using various nitropyridines as substrates. researchgate.netacs.org These methods allow for the direct C-H functionalization of the aromatic ring. The predictable reactivity of this compound, where nucleophilic attack is highly favored at the 4-position (ipso-substitution of the nitro group) or potentially at positions ortho/para to the nitro group via VNS, makes it a valuable tool for studying reaction mechanisms and regioselectivity. The development of greener and more efficient SNAr protocols, for example using alternative solvents like polyethylene (B3416737) glycol (PEG), can also be benchmarked using highly activated substrates like this one. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-3-cyano-5-nitropyridine |

| Dipyrido-pyrimidines |

| Imidazopyridines |

| 2-Aminopyridine 1-oxides |

| 4-Amino-3-cyanopyridine |

| Niacinamide |

Exploration of 3 Cyano 4 Nitropyridine As a Scaffold in Medicinal Chemistry Research

Contribution to Novel Therapeutic Scaffolds within Drug Discovery

The 3-cyano-4-nitropyridine core has been instrumental in the development of new therapeutic scaffolds, which are foundational structures in drug design. ekb.egjournaljpri.com The inherent reactivity and functional group arrangement of this scaffold provide a platform for creating diverse chemical libraries for screening against various biological targets. chemimpex.com

Design of Analogs for Biological Activity Exploration

The this compound structure serves as a key intermediate in the synthesis of a wide range of analogs for exploring biological activities. chemimpex.comekb.eg By modifying the substituents on the pyridine (B92270) ring, medicinal chemists can systematically alter the compound's properties to enhance its interaction with specific biological targets. For instance, the nitro and cyano groups can be replaced or modified to fine-tune the electronic and steric characteristics of the molecule, leading to compounds with improved potency and selectivity. chemimpex.com This approach has been successfully applied in the development of various inhibitors and modulators of biological processes.

Role in Scaffold-Based Drug Discovery Paradigms

Scaffold-based drug discovery is a powerful strategy that focuses on identifying and optimizing core molecular frameworks that have a proven affinity for a particular class of biological targets. The this compound scaffold fits well within this paradigm due to its established role in generating compounds with diverse pharmacological activities. ekb.egresearchgate.net Its adaptability allows for the creation of libraries of related compounds, which can be screened to identify hits that can be further optimized into lead compounds and eventually, clinical candidates. ekb.eg

Investigational Enzyme Inhibition and Receptor Modulation through Chemical Design

The this compound scaffold has been extensively utilized in the design of molecules that can inhibit enzymes or modulate the activity of receptors, both of which are crucial strategies in modern drug discovery.

Kinase Inhibitor Research and Development (e.g., Aurora Kinase, VEGFR-2)

Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. Consequently, they are a major focus of drug discovery efforts.

Aurora Kinase: Derivatives of 3-cyanopyridine (B1664610) have been investigated as inhibitors of Aurora kinases, which are key regulators of mitosis. ekb.egnih.govnih.gov For example, a new class of Aurora A kinase inhibitors was developed by modifying the 4-(5-methyl-3-pyrazoloamino)pyrimidine moiety to a 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridine structure. nih.gov One such compound demonstrated potent and selective inhibitory activity against Aurora A kinase. nih.gov Additionally, introducing substituted phenoxyethylamino or pyridyloxyethylamino groups to the 2-position of 3-cyano-4-methyl-6-(5-methyl-3-pyrazoloamino)-pyridine led to the creation of dual inhibitors of Aurora kinase and tubulin polymerization. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov The 3-cyanopyridine scaffold has been used to develop potent VEGFR-2 inhibitors. ekb.egnih.gov One study reported a series of 3-cyanopyridine derivatives, with one compound showing greater anticancer potential than doxorubicin (B1662922) against several cell lines and exhibiting VEGFR-2 inhibition comparable to quercetin. ekb.eg Another series of 3-cyano-6-naphthylpyridine based derivatives were synthesized and shown to be selective and potent VEGFR-2 inhibitors with cytotoxic activity in the nanomolar range. nih.gov

Modulation of Other Biological Targets (e.g., Tubulin Polymerization, Adenosine (B11128) Receptors, Androgen Receptors)

Beyond kinases, the this compound scaffold has been employed to target other important biological molecules.

Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. nih.govnih.gov Certain 3-nitropyridine (B142982) analogues have been identified as novel microtubule-targeting agents that inhibit tubulin polymerization and induce cell cycle arrest. nih.govnih.gov X-ray crystallography has shown that these compounds bind to the colchicine-site of tubulin. nih.govnih.gov Furthermore, some 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridine derivatives have been found to act as dual inhibitors of both Aurora kinase and tubulin polymerization. nih.gov

Adenosine Receptors: Adenosine receptors are involved in a variety of physiological processes. Derivatives of 3-cyanopyridine have been explored as antagonists of adenosine receptors. ekb.egbiosynth.com For instance, 6-Chloro-2-cyano-3-nitropyridine has been identified as an antagonist of A1 and A2A adenosine receptors. biosynth.com

Androgen Receptors: The androgen receptor (AR) is a key driver in the development and progression of prostate cancer. nih.govnih.gov The development of AR antagonists is a major therapeutic strategy. nih.gov While many nonsteroidal AR antagonists feature nitro- or cyano-substituted anilide substructures, research has explored alternative pharmacophores. nih.gov The versatility of the pyridine scaffold, including 3-cyanopyridine derivatives, has been utilized in the design of novel AR modulators. google.comresearchgate.net

Anticancer Activity Investigation as a Chemical Scaffold

The this compound scaffold has been a valuable platform for the investigation of new anticancer agents. ekb.egekb.egnih.gov Its derivatives have shown promise by targeting various mechanisms involved in cancer progression.

The versatility of the cyanopyridine core allows for the synthesis of compounds with a wide range of antiproliferative activities. ekb.egresearchgate.net For example, 3-cyanopyridine derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation by targeting enzymes like PIM-1 kinase. nih.gov The ability to functionalize the pyridine ring at multiple positions enables the optimization of anticancer activity and the development of compounds with improved efficacy. ekb.eg

Interactive Data Table: Examples of this compound Derivatives and Their Biological Targets

| Compound Class | Target | Key Findings | Reference |

| 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines | Aurora A Kinase | Potent and selective inhibition of Aurora A kinase. | nih.gov |

| 3-Cyano-4-methyl-6-(5-methyl-3-pyrazoloamino)-pyridines | Aurora Kinase, Tubulin Polymerization | Dual inhibition of Aurora kinase and tubulin polymerization. | nih.gov |

| 3-Cyano-6-naphthylpyridine derivatives | VEGFR-2 | Selective and potent inhibition of VEGFR-2 with nanomolar cytotoxicity. | nih.gov |

| 3-Nitropyridine analogues | Tubulin Polymerization | Inhibit tubulin polymerization by binding to the colchicine (B1669291) site. | nih.govnih.gov |

| 6-Chloro-2-cyano-3-nitropyridine | Adenosine A1/A2A Receptors | Acts as an antagonist for A1 and A2A adenosine receptors. | biosynth.com |

Antimicrobial and Anti-inflammatory Activity Exploration as a Chemical Scaffold

The cyanopyridine framework is a well-established scaffold for developing agents with a broad spectrum of pharmacological activities, including antimicrobial and anti-inflammatory properties. ekb.egekb.eg Researchers have synthesized and evaluated numerous derivatives, demonstrating the potential of this chemical class in addressing infections and inflammatory conditions. ekb.egresearchgate.net

Derivatives of cyanopyridine have shown considerable efficacy against both Gram-positive and Gram-negative bacteria. ekb.eg For instance, a series of 2-amino-3-cyano-4-aryl-6-(1-naphthyl amino)-pyridines were synthesized and screened for their antibacterial properties. jocpr.com The results, measured by the zone of inhibition, indicated that several of these compounds possessed moderate to good activity. jocpr.com Specifically, compounds with certain aryl substitutions displayed activity comparable to the standard antibiotic tetracycline (B611298) against Staphylococcus aureus. jocpr.com

In another study, a series of 2-amino-4,6-substituted diphenylpyridine-3-carbonitrile derivatives were synthesized and tested. researchgate.net Two compounds from this series showed significant activity against the Gram-negative bacterium E. coli, while three others were effective against the Gram-positive S. aureus. researchgate.net

Furthermore, multicomponent synthesis has yielded epoxybenzooxocino[4,3-b]pyridine derivatives from nitropyridine precursors that were active against Mycobacterium bovis with Minimum Inhibitory Concentration (MIC) values ranging from 12.5–50 μg/mL. mdpi.com The synthesis of novel 3-cyanopyridine derivatives of (-)-β-pinene resulted in compounds with MIC values against Staphylococcus epidermidis and Candida albicans as low as 15.6 mg/L. researchgate.net

Table 1: Antibacterial Activity of Selected Cyanopyridine Derivatives

| Compound Type | Test Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-amino-3-cyano-4-(4-chlorophenyl)-6-(1-naphthyl amino)-pyridine | Staphylococcus aureus | Zone of Inhibition | Good activity | jocpr.com |

| 2-amino-3-cyano-4-(3-nitrophenyl)-6-(1-naphthyl amino)-pyridine | Staphylococcus aureus | Zone of Inhibition | Good activity | jocpr.com |

| 2-amino-4,6-diphenylpyridine-3-carbonitrile derivative (Ie) | E. coli | MIC | Significant activity | researchgate.net |

| 2-amino-4,6-diphenylpyridine-3-carbonitrile derivative (IIh) | E. coli | MIC | Significant activity | researchgate.net |

| 2-amino-4,6-diphenylpyridine-3-carbonitrile derivative (IId) | S. aureus | MIC | Good activity | researchgate.net |

| 2-amino-4,6-diphenylpyridine-3-carbonitrile derivative (IIf) | S. aureus | MIC | Good activity | researchgate.net |

| 3-cyanopyridine derivative of (-)-β-pinene (5h) | S. epidermidis | MIC | 15.6 mg/L | researchgate.net |

| N-hydroxy-pyridoxazinone derivative (R = n-Bu) | E. faecalis | MIC | 7.8 μg/mL | mdpi.com |

| N-hydroxy-pyridoxazinone derivative (R = n-Bu) | S. aureus | MIC | 31.2 μg/mL | mdpi.com |

The pyridine nucleus is an integral component of various anti-inflammatory agents. ekb.eg Several derivatives of cyanopyridine have been investigated for their potential to mitigate inflammation. ekb.egnih.gov For example, a series of newly synthesized 2-amino-4,6-substituted diphenylpyridine-3-carbonitrile compounds were evaluated for anti-inflammatory activity, with four compounds demonstrating good activity when compared to the standard drug indomethacin. researchgate.net

Derivatives of 3-hydroxy-pyridine-4-one have also shown significant anti-inflammatory effects in both carrageenan-induced paw edema and croton oil-induced ear edema models. nih.gov The anti-inflammatory effect of these pyridine-4-one derivatives is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov A study on a flexible 3-cyano-2-pyridone based molecule also revealed significant in vivo anti-inflammatory activity. rsc.org

Table 2: Anti-inflammatory Activity of Selected Pyridine Derivatives

| Compound Class | Model | Finding | Reference |

|---|---|---|---|

| 2-amino-4,6-substituted diphenylpyridine-3-carbonitriles | Carrageenan-induced rat paw edema | Four compounds showed good activity compared to indomethacin. | researchgate.net |

| 3-hydroxy-pyridine-4-one derivatives | Carrageenan-induced rat paw edema & Croton oil-induced mouse ear edema | All tested compounds showed significant anti-inflammatory activity. | nih.gov |

| 2-{3-[3-cyano-6-methyl-2-oxo-4-phenylpyridin-1(2H)-yl]propoxy}-4-methyl-6-phenylnicotinonitrile | in vivo models | Revealed significant anti-inflammatory activity. | rsc.org |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | Carrageenan-induced peritonitis | Significantly inhibited leukocyte migration into the peritoneal cavity. mdpi.com | mdpi.com |

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. nih.gov Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds.

For many biologically active 3-cyano-2-substituted pyridine derivatives, the presence of the cyano group is considered essential for their reported activities. ekb.eg The lipophilicity of the molecule also plays a significant role. For instance, increasing the lipophilicity of certain 3-cyano-2-pyridone derivatives by introducing a halogen atom to a phenyl group at position 4 of the pyridone ring enhanced their activity. ekb.eg

In the context of antimicrobial agents, SAR analysis of 3-cyanopyridine derivatives of (-)-β-pinene indicated that the substituents on both the pyridine and benzene (B151609) rings are important factors for inducing antimicrobial activity. researchgate.net Specifically, a derivative featuring double fluoro substituents at the meta- and para-positions of a phenyl ring was the most active compound against S. epidermidis and C. albicans. researchgate.net

For anticoccidial agents derived from nitropyridines, it was found that 2-nitro- and 3-nitropyridinecarboxamides were active, whereas 4-nitropyridinecarboxamides were not. nih.gov This highlights the critical importance of the position of the nitro group relative to other substituents on the pyridine ring. nih.gov

SAR studies on anti-inflammatory pyridine derivatives have also yielded valuable insights. For 3-hydroxy-pyridine-4-one derivatives, the presence of a benzyl (B1604629) group substitution on the pyridine ring was suggested to contribute to greater potency. nih.gov The analysis of antiproliferative activity in different pyridine derivatives, which can sometimes correlate with anti-inflammatory mechanisms, has shown that the number and position of methoxy (B1213986) (O-CH3) groups, as well as the presence of halogens and other rings, significantly affect the compound's efficacy. nih.gov

Exploration of 3 Cyano 4 Nitropyridine in Advanced Materials Science

Development of Organic Electronic Materials

The inherent electronic characteristics of 3-Cyano-4-nitropyridine make it a molecule of interest for creating new organic materials with specific electronic and photonic properties. Its electron-deficient nature facilitates interactions that are crucial for applications in organic electronics.

The quest for new materials with nonlinear optical (NLO) properties for applications in photonics and optical computing has led researchers to explore molecules with large dipole moments and hyperpolarizability. Pyridine (B92270) derivatives are a significant class of compounds in this area. researchgate.net Specifically, pyridine rings substituted with both cyano and nitro groups are key components in chromophores designed for NLO applications. researchgate.net The combination of these strong electron-withdrawing groups, as seen in this compound, is a well-established strategy for creating materials that exhibit NLO phenomena like second-harmonic generation (SHG). figshare.comacs.org For instance, some 2-amino-3-cyano-pyridine derivatives have been noted for their potential as NLO materials. researchgate.net

Furthermore, cyanopyridine ligands are known to form coordination complexes with metals like copper(I) iodide. researchgate.net These types of complexes are often luminescent, exhibiting mixed halide/metal-to-ligand charge transfer, and are investigated for use in organic light-emitting diodes (OLEDs). researchgate.netbohrium.com While complexes with 3-nitropyridine (B142982) have been found to be non-emissive at room temperature, the presence of the cyano group in this compound provides a pathway for its use as a ligand in creating potentially new luminescent materials. researchgate.net

The same properties that make this compound derivatives attractive for optical materials also apply to their use in electrical materials. Coordination complexes involving cyanopyridine and nitropyridine ligands have been identified as useful for applications in solar cells and sensors. researchgate.netbohrium.com The ability to tune the electronic properties of the pyridine ring through substitution allows for the development of materials with specific charge-transport characteristics. Research into related structures, such as 2-amino-3-cyano-4,6-diaryl pyridines, has highlighted their potential use in electrical materials. researchgate.net The strong electron-accepting nature of the this compound core makes it a valuable building block for constructing donor-acceptor systems, which are fundamental to the function of organic photovoltaic devices and transistors.

Precursors for Dye Synthesis and Chromophores

The chemical reactivity of this compound makes it a versatile precursor for the synthesis of complex organic molecules like dyes and chromophores. The electron-deficient pyridine ring is highly susceptible to nucleophilic substitution reactions, which is a common strategy for building larger, more complex molecular architectures. Nitropyridine derivatives are frequently used as intermediates in the synthesis of various dyes and functional materials. researchgate.net

The reactivity of the compound is dominated by its functional groups. The nitro group can be readily reduced to an amino group, while the cyano group can be hydrolyzed or undergo other transformations. These reactions allow for the introduction of a wide range of other functional groups, enabling the synthesis of a diverse library of chromophores with varied absorption and emission properties. This versatility makes it a valuable starting material for creating new dyes for textiles, coatings, and specialized applications like fluorescent probes.

| Reaction Type | Description |

| Nucleophilic Substitution | The electron-withdrawing nitro and cyano groups activate the pyridine ring, making it susceptible to attack by nucleophiles like amines and thiols. |

| Reduction | The nitro group (-NO₂) can be selectively reduced to an amino group (-NH₂) using standard reducing agents, providing a key synthetic handle for further functionalization. |

| Oxidation | The cyano group (-C≡N) can be oxidized to a carboxylic acid group (-COOH) under strong oxidizing conditions. |

| (Data based on reactions of the related 2-Cyano-3-nitropyridine ) |

Contribution to the Design of Materials with Tailored Properties

The true strength of this compound in materials science lies in its role as a programmable building block. By incorporating this molecule into larger systems, scientists can design and synthesize materials with specific, tailored properties. The strong and localized dipole moment arising from the cyano and nitro groups can be exploited to control the self-assembly of molecules in the solid state or in liquid crystals.

A powerful strategy in materials design is molecular complexation. For example, studies have shown that substituted pyridine-1-oxides can form molecular complexes that crystallize in noncentrosymmetric space groups, a prerequisite for second-harmonic generation. figshare.comacs.org Similarly, nitropyridines have been used to form hydrogen-bonded complexes that exhibit novel ferroelectric nematic liquid crystal phases. whiterose.ac.uk The ability of the this compound unit to participate in these specific intermolecular interactions (such as hydrogen bonding and dipole-dipole interactions) allows for the engineering of crystal structures and liquid crystal phases with desired bulk properties.

Furthermore, its function as a ligand in coordination chemistry allows for the creation of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The geometry and electronic nature of the this compound ligand directly influence the structure and, consequently, the properties (e.g., porosity, luminescence, electronic conductivity) of the resulting metal complex. researchgate.netbohrium.com This provides a clear pathway for designing materials with tailored functions for applications ranging from chemical sensing to organic electronics.

Future Research Directions and Emerging Trends for 3 Cyano 4 Nitropyridine

Integration with Flow Chemistry and Sustainable Synthesis Protocols

Similarly, the continuous flow synthesis of various 3-cyano-2-pyridone derivatives has been optimized, achieving satisfactory yields in residence times of less than 10 minutes at room temperature. shd-pub.org.rs These examples strongly suggest that a continuous flow process for 3-cyano-4-nitropyridine could offer enhanced safety, higher efficiency, and greater reproducibility compared to conventional batch methods.

Future research will likely focus on adapting existing flow nitration and cyanation protocols for the specific synthesis of this compound. This involves optimizing parameters such as reaction time, temperature, and reagent stoichiometry within a microreactor system. shd-pub.org.rs Beyond flow chemistry, other green and sustainable synthetic methodologies are being explored for pyridine (B92270) derivatives. These include microwave-assisted multicomponent reactions which offer benefits like high yields (82-94%), short reaction times (2-7 minutes), and the use of environmentally benign solvents like ethanol. nih.govacs.orgmdpi.com The development of catalyst-free or metal-free synthetic protocols, as demonstrated for other pyridine systems, represents another key avenue for making the production of this compound and its derivatives more sustainable. tandfonline.com

| Compound | Method | Key Advantages of Flow/Sustainable Method | Reported Yield | Reference |

|---|---|---|---|---|

| 4-Nitropyridine (B72724) | Continuous Flow | Enhanced safety (minimizes accumulation of energetic intermediates), improved scalability, higher selectivity. | 83% | researchgate.net |

| 3-Cyano-4,6-dimethyl-2-pyridone | Continuous Flow | Fast reaction time (<10 min), room temperature operation, good yield. | ~60% | shd-pub.org.rs |

| Various Pyridine Derivatives | Microwave-Assisted Multicomponent Reaction | Excellent yields, pure products, very short reaction times (2-7 min), low-cost processing. | 82-94% | nih.govacs.org |

Computational-Guided Design of Novel Derivatives with Enhanced Properties

The use of computational chemistry is becoming an indispensable tool in modern molecular design, allowing for the in silico prediction of properties and the rational design of new molecules before their synthesis. For a scaffold like this compound, computational methods, particularly Density Functional Theory (DFT), are poised to accelerate the discovery of derivatives with tailored electronic, optical, and biological activities. mdpi.comresearchgate.net

DFT calculations have been effectively used to study the fundamental properties of nitropyridine isomers, including their heats of formation and aromatic stability, providing a theoretical foundation for designing new structures. researchgate.netresearchgate.net For related systems like 4-nitropyridine N-oxide, quantum chemical calculations (DFT and MP2) have been combined with experimental data to understand the strong effects of substituents on molecular structure and electron density distribution. nih.gov This synergy between theoretical modeling and experimental validation is crucial for developing accurate predictive models. mdpi.com

Future research will increasingly leverage these computational tools for several key purposes:

Predicting Reactivity: Computational modeling can elucidate reaction mechanisms and predict the regioselectivity of reactions, such as nucleophilic aromatic substitution. smolecule.com This allows chemists to forecast the most likely outcome of a planned reaction and design substrates that favor the desired product.

Designing Functional Materials: By calculating properties like the HOMO-LUMO energy gap, electron distribution, and excited state energies, researchers can design novel derivatives of this compound for specific applications, such as in organic electronics. For example, designing molecules with a small singlet-triplet energy splitting (ΔEST) is key for developing emitters for Thermally Activated Delayed Fluorescence (TADF). beilstein-journals.org

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, computational docking studies can predict how derivatives might interact with biological targets, guiding the synthesis of new potential therapeutic agents. QSTR (Quantitative Structure-Toxicity Relationship) studies can also be used to predict the aquatic toxicity of new derivatives based on topological indices, incorporating safety considerations early in the design process. biochempress.com

The integration of DFT, molecular docking, and other computational techniques will enable a more rational and efficient exploration of the vast chemical space accessible from the this compound scaffold, reducing the reliance on traditional trial-and-error synthesis. smolecule.comevitachem.com

Exploration of Unique Reactivity Profiles for Unprecedented Transformations

The pyridine ring, particularly when substituted with powerful electron-withdrawing groups like nitro and cyano, is a playground for exploring unique reactivity. The this compound isomer is primed for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org In this case, the nitro group at the C4 position is an excellent leaving group, and its departure is facilitated by the stabilizing effect of the ring nitrogen and the C3-cyano group on the intermediate Meisenheimer complex. wikipedia.org